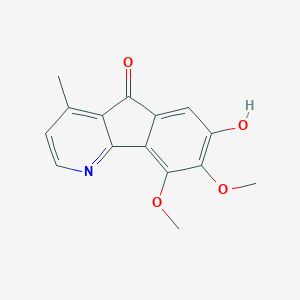
Darienine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Darienine is a natural compound that has recently gained attention in the scientific community due to its potential use in drug development. It is a member of the flavonoid family, which is known for its antioxidant and anti-inflammatory properties. Darienine is found in several plant species, including Dariena versicolor, which is where it gets its name.
Mecanismo De Acción
The exact mechanism of action of darienine is not fully understood, but it is believed to work by reducing oxidative stress and inflammation in the body. It has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which help to protect cells from damage. Darienine has also been shown to inhibit the activity of pro-inflammatory cytokines, which can contribute to chronic inflammation.
Biochemical and Physiological Effects:
Darienine has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the activity of pro-inflammatory cytokines. Darienine has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using darienine in lab experiments is that it is a natural compound, which means it is less likely to have toxic side effects compared to synthetic compounds. Darienine is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using darienine in lab experiments is that it is not well-studied in humans, which means its safety and efficacy are not fully understood.
Direcciones Futuras
There are several future directions for research on darienine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties, which could lead to the development of new cancer treatments. Further research is also needed to fully understand the mechanism of action of darienine and its safety and efficacy in humans.
In conclusion, darienine is a natural compound that has potential use in drug development due to its antioxidant and anti-inflammatory properties. It can be synthesized from several precursors and has been shown to have several biochemical and physiological effects. While there are advantages and limitations to using darienine in lab experiments, there are several future directions for research that could lead to the development of new treatments for neurodegenerative diseases and cancer.
Métodos De Síntesis
Darienine can be synthesized from several precursors, including quercetin, kaempferol, and myricetin. The most commonly used method for synthesizing darienine is through the oxidation of quercetin using a copper-based catalyst. This method has been shown to produce high yields of darienine with good purity.
Aplicaciones Científicas De Investigación
Darienine has been studied for its potential use in drug development due to its antioxidant and anti-inflammatory properties. It has been shown to have neuroprotective effects, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Darienine has also been shown to have anti-cancer properties, which could make it useful in developing new cancer treatments.
Propiedades
Número CAS |
111316-27-9 |
|---|---|
Nombre del producto |
Darienine |
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
7-hydroxy-8,9-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO4/c1-7-4-5-16-12-10(7)13(18)8-6-9(17)14(19-2)15(20-3)11(8)12/h4-6,17H,1-3H3 |
Clave InChI |
YIPHNFIACWVOPU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C2C(=C3C(=CC(=O)C(=C3OC)OC)C2=O)NC=C1 |
SMILES |
CC1=C2C(=NC=C1)C3=C(C(=C(C=C3C2=O)O)OC)OC |
SMILES canónico |
CC1=C2C(=NC=C1)C3=C(C(=C(C=C3C2=O)O)OC)OC |
Sinónimos |
darienine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



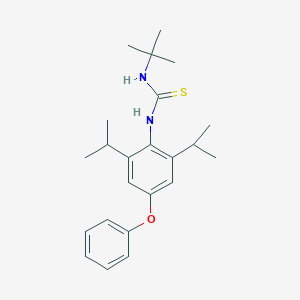
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
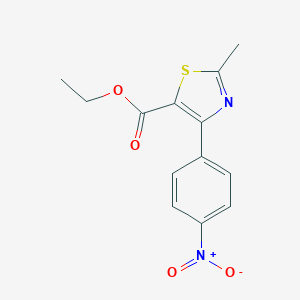
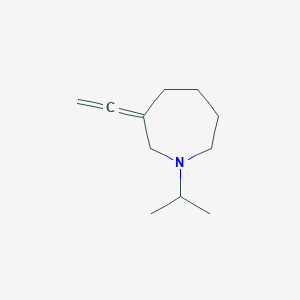
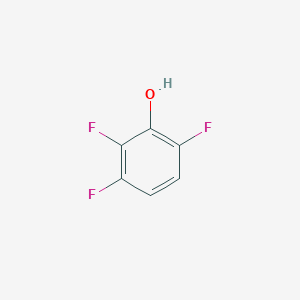
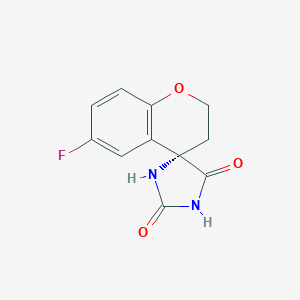
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
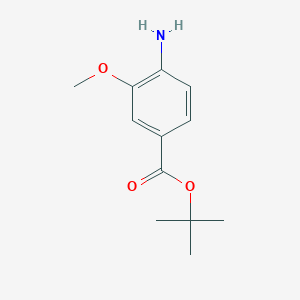
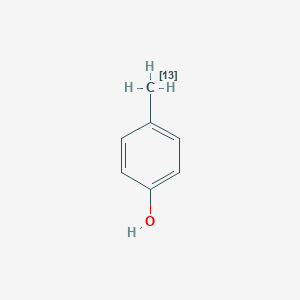
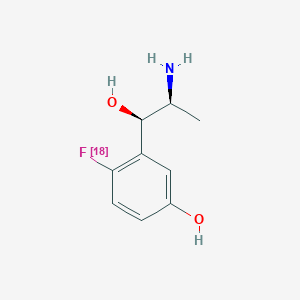
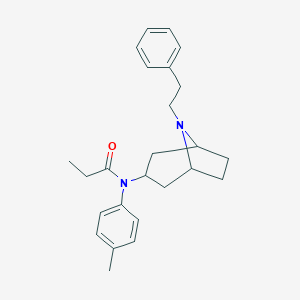
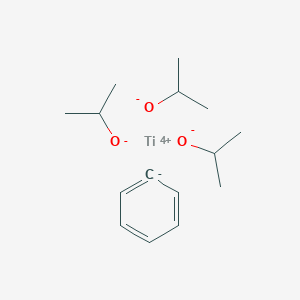
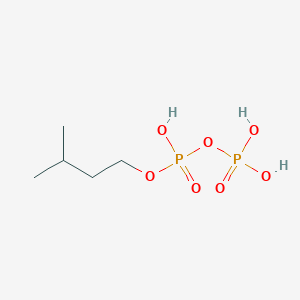
![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)